3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide
Description
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide is a synthetic benzamide derivative characterized by a substituted benzamide core linked to a cyclohexyl group functionalized with a 4-methylbenzoyl moiety. Its structure features a methoxy group at the 3-position and a methyl group at the 2-position of the benzamide ring, distinguishing it from other opioid-like benzamides.
Properties
CAS No. |
644979-28-2 |
|---|---|
Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C23H27NO3/c1-16-10-12-18(13-11-16)21(25)23(14-5-4-6-15-23)24-22(26)19-8-7-9-20(27-3)17(19)2/h7-13H,4-6,14-15H2,1-3H3,(H,24,26) |
InChI Key |
RHLMWTZSQQBDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-methoxy-2-methylbenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with cyclohexylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzamide, while reduction of the carbonyl group can produce an amine derivative.
Scientific Research Applications
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can enhance the compound’s binding affinity to these targets, while the cyclohexyl group can influence its overall conformation and stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a common scaffold with several benzamide derivatives, differing primarily in substituent patterns on the benzamide and cyclohexyl groups. Key structural analogs and their variations are summarized in Table 1.
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy and methyl groups are electron-donating, likely reducing opioid receptor affinity compared to chloro-substituted analogs like AH-7921 and U-47700, which exhibit stronger receptor binding due to electron-withdrawing effects .
- Cyclohexyl Modifications: The 4-methylbenzoyl group on the cyclohexyl ring may sterically hinder receptor interactions compared to dimethylamino groups in AH-7921, which facilitate hydrogen bonding .
Pharmacological Activity
- Their 3,4-dichloro substituents enhance receptor binding, whereas the target compound’s methoxy group may diminish this interaction.
- Fluorinated Analogs (e.g., 5a, 4d): Fluorine and trifluoromethyl groups improve metabolic stability and blood-brain barrier penetration, as seen in compound 4d . The target compound lacks such modifications, suggesting shorter half-life.
Biological Activity
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide is a compound that has garnered attention for its potential biological activity, particularly in the context of antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H25N2O2
- Molecular Weight : 315.42 g/mol
The structural components suggest potential interactions with biological targets due to the presence of methoxy and benzamide moieties, which are commonly found in bioactive compounds.
Antiviral Properties
Research indicates that derivatives of benzamide, including compounds similar to this compound, exhibit broad-spectrum antiviral effects. Notably, studies have shown that N-phenylbenzamide derivatives can increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication, particularly in Hepatitis B virus (HBV) models .
Key Findings :
- In Vitro Studies : Compounds similar to this compound have been tested against HBV and demonstrated significant antiviral activity.
- Mechanism of Action : The primary mechanism appears to involve the enhancement of A3G levels, which contributes to the inhibition of viral replication .
Case Studies
-
Hepatitis B Virus (HBV) Inhibition :
- A study synthesized a derivative (IMB-0523) and evaluated its anti-HBV activity both in vitro and in vivo. The results indicated that this compound effectively inhibited both wild-type and drug-resistant strains of HBV .
- The acute toxicity and pharmacokinetic profiles were also assessed in animal models, showing promising safety profiles alongside antiviral efficacy.
- Broad-Spectrum Antiviral Effects :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 315.42 g/mol |
| Antiviral Activity | Yes (against HBV, HIV-1, HCV) |
| Mechanism | A3G Level Enhancement |
| Toxicity Profile | Low (in preliminary studies) |
Research Implications
The findings surrounding this compound highlight its potential as a lead compound for developing new antiviral agents. The ability to enhance A3G levels suggests a novel mechanism for combating viral infections, particularly in cases where existing treatments are ineffective due to resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
